molecular formula C17H16ClN7O2S2 B260736 8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B260736
M. Wt: 449.9 g/mol
InChI Key: NONJIDDHRDBRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chlorobenzyl group, and a purine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.

Scientific Research Applications

8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)METHYL]SULFANYL}-7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C17H16ClN7O2S2

Molecular Weight

449.9 g/mol

IUPAC Name

8-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H16ClN7O2S2/c1-23-13-12(14(26)24(2)17(23)27)25(7-9-5-3-4-6-10(9)18)16(20-13)28-8-11-21-22-15(19)29-11/h3-6H,7-8H2,1-2H3,(H2,19,22)

InChI Key

NONJIDDHRDBRAR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=NN=C(S3)N)CC4=CC=CC=C4Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=NN=C(S3)N)CC4=CC=CC=C4Cl

Origin of Product

United States

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